molecular formula C14H13BrO2 B2957951 3-Bromobenzyl-(4-methoxyphenyl)ether CAS No. 1307393-49-2

3-Bromobenzyl-(4-methoxyphenyl)ether

Cat. No. B2957951
CAS RN: 1307393-49-2
M. Wt: 293.16
InChI Key: NUMCQLZMIKNKPQ-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(4-methoxyphenyl)ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is also known as 3-Bromo-4-methoxyphenylmethyl ether or 3-Bromo-4-methoxybenzyl ether. It is a colorless to yellowish liquid that has a molecular weight of 275.14 g/mol.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(4-methoxyphenyl)ether is not well understood. However, it is believed to work by inhibiting the growth of microorganisms such as bacteria and fungi. It is also believed to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-Bromobenzyl-(4-methoxyphenyl)ether has several biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as chitinase and β-glucuronidase, which are involved in the growth of microorganisms. It has also been found to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Bromobenzyl-(4-methoxyphenyl)ether in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, including drug-resistant strains. However, one of the limitations is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-Bromobenzyl-(4-methoxyphenyl)ether. One of the areas of interest is its potential as an antifungal agent. It has been found to be effective against several fungal strains, including those that are resistant to current antifungal drugs. Another area of interest is its potential as an anticancer agent. Studies have shown that it has selective toxicity towards cancer cells, making it a promising candidate for cancer therapy. Additionally, further research is needed to understand its mechanism of action and to develop safer and more effective derivatives.
Conclusion:
In conclusion, 3-Bromobenzyl-(4-methoxyphenyl)ether is a chemical compound that has potential applications in various scientific research areas. Its broad-spectrum antimicrobial activity and selective toxicity towards cancer cells make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives.

Synthesis Methods

The synthesis of 3-Bromobenzyl-(4-methoxyphenyl)ether can be achieved through several methods. One of the commonly used methods is the reaction between 3-bromobenzyl chloride and 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified through distillation or column chromatography.

Scientific Research Applications

3-Bromobenzyl-(4-methoxyphenyl)ether has been found to have potential applications in various scientific research areas. One of the significant applications is in the field of medicinal chemistry, where it is used as a building block in the synthesis of various pharmaceuticals. It has been reported to have antifungal, antibacterial, and anticancer properties. It has also been found to be effective against drug-resistant strains of bacteria and fungi.

properties

IUPAC Name

1-bromo-3-[(4-methoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-5-7-14(8-6-13)17-10-11-3-2-4-12(15)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCQLZMIKNKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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